molecular formula C9H10IN B139962 2-Iodomethylindoline CAS No. 150535-13-0

2-Iodomethylindoline

Cat. No. B139962
M. Wt: 259.09 g/mol
InChI Key: FTDKWBOHZIGPCX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of indole derivatives, which include 2-Iodomethylindoline, has been a subject of interest in various research studies . Indoles are significant heterocyclic systems in natural products and drugs, and they play a crucial role in cell biology . The investigation of novel methods of synthesis has attracted the attention of the chemical community .

Scientific Research Applications

Biocompatibility and Polymer Research

2-Methacryloyloxyethyl phosphorylcholine (MPC) is utilized in crafting biocompatible copolymers that have demonstrated clinical benefits in various biomedical applications. The polymerization of MPC via atom transfer radical polymerization (ATRP) in protic media allows the creation of well-defined MPC-based block copolymers, further enhancing their application in biomedicine (Ma et al., 2003).

Theranostic Nanomedicine

The development of multifunctional nanomedicines is a focal point in cancer imaging and treatment. For instance, a new carbon dot, CyCD, was synthesized from a hydrophobic cyanine dye and poly(ethylene glycol), demonstrating strong absorption and near-IR emission, along with high photothermal conversion efficiency. This makes it an ideal candidate for NIR fluorescent imaging and photothermal therapy, highlighting the role of theranostic carbon dots in effective cancer imaging and treatment (Zheng et al., 2016).

Synthetic Organic Chemistry

2-Iodomethylindoline derivatives, such as (E)-2-arylmethylidene-N-tosylindolines and (E)-2-arylmethylidene-N-tosyl/nosyltetrahydroquinolines, are synthesized via palladium-catalyzed cyclocondensation. This method is notable for its fast, operationally simple, and totally regio- and stereoselective nature, offering access to a variety of 2-substituted indoles and quinolines (Chowdhury et al., 2012).

Electrochemical Synthesis

Electrochemical methods have been applied to synthesize 5-fluoromethyl-2-oxazolines from N-allylcarboxamide using a hypervalent iodine species as a mediator. This represents a sustainable alternative to conventional reagent-based methods, allowing for the production of various substrates with yields up to 68% (Haupt et al., 2019).

properties

IUPAC Name

2-(iodomethyl)-2,3-dihydro-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10IN/c10-6-8-5-7-3-1-2-4-9(7)11-8/h1-4,8,11H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTDKWBOHZIGPCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC2=CC=CC=C21)CI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30376669
Record name 2-IODOMETHYLINDOLINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30376669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Iodomethylindoline

CAS RN

150535-13-0
Record name 2-IODOMETHYLINDOLINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30376669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a mixture of 2-hydroxymethylindoline (7.77 g, 52.08 mmol), imidazole (8.86g, 130.2 mmol), triphenylphosphine (34.15 g, 130.2 mmol)in toluene (500 mL) was added iodine (26.44 g, 104.16 mmol) in acetonitrile (100 mL) at 0° C. The mixture was stirred for 10 min and water was added. The organic layer was separated, washed with brine, dried over magnesium sulfate, and concentrated. The residue was triturated with diethyl ether and insoluble solids were removed by filtration. The filtrate was concentrated to give crude 2-iodomethylindoline. The crude 2-iodomethylindoline was dissolved in DMF (130 mL) and KCN (4.07 g, 62.5 mmol) was added. The mixture was heated at 80° C. for 12 h and after addition of KCN (4.07 g), the heating was further continued for 5 h. The mixture was poured into saturated aqueous sodium bicarbonate and extracted with ethyl acetate. The organic layer was washed with brine, dried over magnesium sulfate, and concentrated. The residue was purified by silica gel column chromatography with 3:1 to 2:1 hexane/ethyl acetate to give 3.04 g of 2-cyanomethylindoline (37%): 1H NMR (270 MHz, CDCl3) δ7.03 (m, 2 H), 6.77 (t, 1H, J=7 Hz), 6.54 (t, 1H, J=7 Hz), 4.42 (m, 1H), 4.13 (bs, 1H), 3.07 (m, 1H), 2.81 (dt, 1H, J=16, 4 Hz), 2.22 (m, 2H).
Quantity
7.77 g
Type
reactant
Reaction Step One
Quantity
8.86 g
Type
reactant
Reaction Step One
Quantity
34.15 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
26.44 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Iodomethylindoline
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2-Iodomethylindoline
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2-Iodomethylindoline
Reactant of Route 5
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Reactant of Route 6
2-Iodomethylindoline

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